N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide is a chemical compound with a complex structure, featuring both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzamide to introduce the nitro group. This is followed by the Friedel-Crafts acylation reaction to attach the 2-ethyl-6-methylphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like chlorine or bromine.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Chlorine, bromine.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: 4-amino-3-nitrobenzamide.
Reduction: Halogenated derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The aromatic ring can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but lacks the nitro and methoxy groups.
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: Contains additional methoxy and phenoxy groups.
Uniqueness
N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-12-7-5-6-11(2)16(12)18-17(20)13-8-9-15(23-3)14(10-13)19(21)22/h5-10H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQNVOSKZRXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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